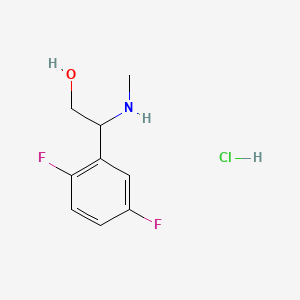
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The presence of fluorine atoms on the phenyl ring and a methylamino group on the ethylamine chain gives this compound unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The starting materials undergo a series of chemical reactions, including condensation and reduction, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as halogenation and amination, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield 2-(2,5-difluorophenyl)acetaldehyde or 2-(2,5-difluorophenyl)acetone.
Reduction: Reduction may produce 2-(2,5-difluorophenyl)ethanol or 2-(2,5-difluorophenyl)ethylamine.
Substitution: Substitution reactions may result in compounds such as 2-(2,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurotransmitter signaling.
Pathways Involved: It may modulate pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(2,6-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(3,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Uniqueness
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H12ClF2NO |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-4-6(10)2-3-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
InChI-Schlüssel |
AMZWMCCPTRFNHI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=C(C=CC(=C1)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


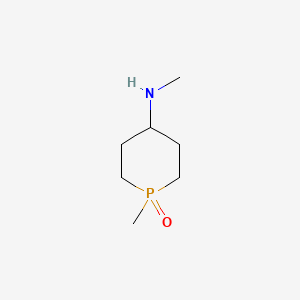

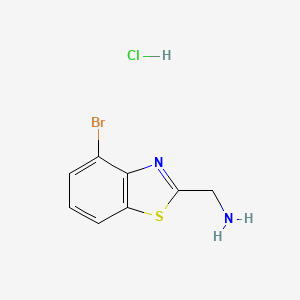
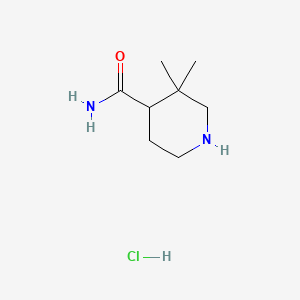
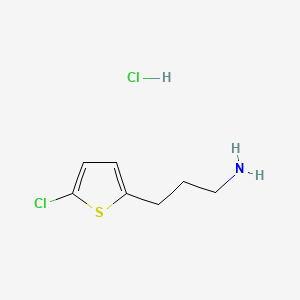
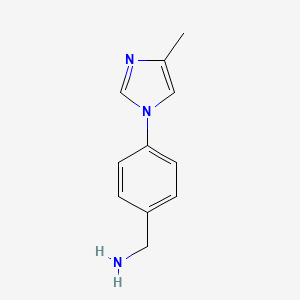

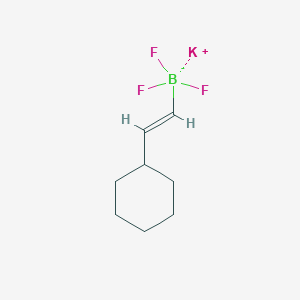
amine hydrochloride](/img/structure/B13467995.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
